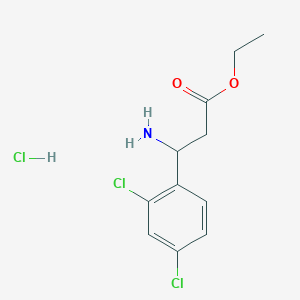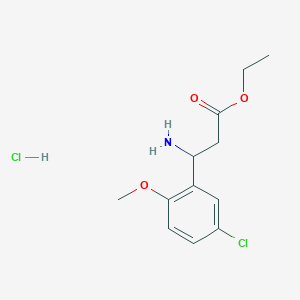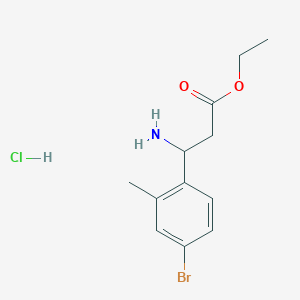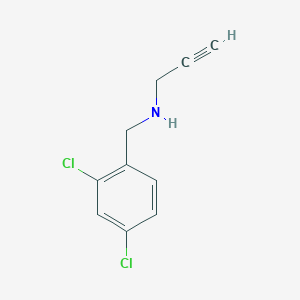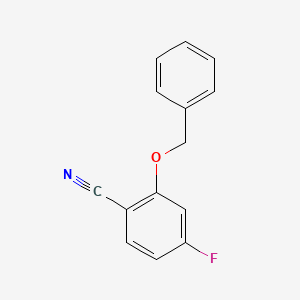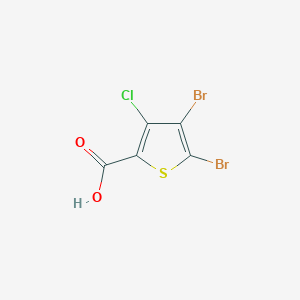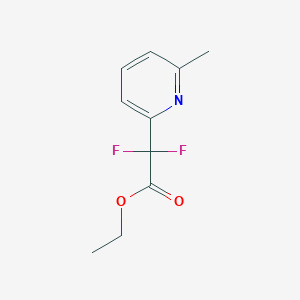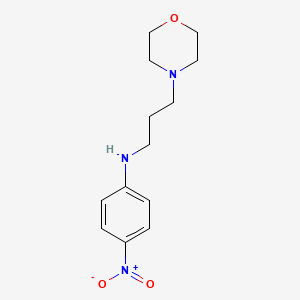
Methyl 2-(4-bromobenzenesulfonyl)acetate
説明
“Methyl 2-(4-bromobenzenesulfonyl)acetate” is an organic compound . It is also known as MBSA. The CAS Number is 50397-65-4 .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(4-bromobenzenesulfonyl)acetate” is C9H9BrO4S . The molecular weight is 293.14 g/mol .Physical And Chemical Properties Analysis
“Methyl 2-(4-bromobenzenesulfonyl)acetate” is a powder . It has a melting point of 79-82°C .科学的研究の応用
Synthesis and Application in Organic Chemistry
- Practical Synthesis Methods : A study by Qiu et al. (2009) outlines a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a molecule synthesized for the manufacturing of flurbiprofen. This research highlights the challenges and innovations in the synthesis of brominated aromatic compounds, potentially relevant to the handling or synthesis of Methyl 2-(4-bromobenzenesulfonyl)acetate in laboratory settings or industrial applications Qiu et al., 2009.
Environmental and Toxicological Studies
- Fate and Behavior in Aquatic Environments : A review by Haman et al. (2015) discusses the occurrence, fate, and behavior of parabens in aquatic environments. Although Methyl 2-(4-bromobenzenesulfonyl)acetate is not a paraben, the methodologies used to study the environmental impact of chemicals could be applicable to assessing its environmental fate Haman et al., 2015.
Advanced Oxidation Processes
- Degradation by Advanced Oxidation : Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes, highlighting pathways, by-products, and biotoxicity. Advanced oxidation processes (AOPs) are relevant for the degradation of a wide range of organic compounds, potentially including Methyl 2-(4-bromobenzenesulfonyl)acetate, in environmental or wastewater treatment scenarios Qutob et al., 2022.
Toxicological Impact and Safety Evaluation
- Toxicological Evaluations : The chapter by Piccirillo and Piccirillo (2010) provides an in-depth look at the toxicological studies of methyl bromide, focusing on neurotoxicity as a primary endpoint. While methyl bromide differs significantly from Methyl 2-(4-bromobenzenesulfonyl)acetate, the approach to toxicological evaluation might share similarities, especially in assessing occupational or environmental exposure risks Piccirillo & Piccirillo, 2010.
Safety and Hazards
“Methyl 2-(4-bromobenzenesulfonyl)acetate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
Methyl 2-(4-bromobenzenesulfonyl)acetate is primarily used as a protecting group in peptide synthesis . The compound’s primary targets are amino groups , which are particularly susceptible to reactions with a wide variety of reagents . By acting as a protecting group, it prevents the amino group from undergoing undesired reactions while chemical changes occur elsewhere in the molecule .
Mode of Action
The compound interacts with its targets through a process known as sulfonylation . In this process, the sulfonyl group of the compound forms a bond with the nitrogen atom of the amino group, effectively protecting it from further reactions . This interaction results in the formation of a sulfonamide, which can be removed as necessary by reduction with sodium metal in liquid ammonia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . By protecting the amino groups, the compound allows for the selective reaction of other functional groups present in the same molecule . This enables the construction of peptides of specific structure from their component amino acids .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with specific structures . By protecting the amino groups, the compound allows for the selective reaction of other functional groups, enabling the construction of complex peptides .
Action Environment
The action of Methyl 2-(4-bromobenzenesulfonyl)acetate is influenced by various environmental factors. For instance, the efficiency of the sulfonylation process can be affected by the pH of the solution, the temperature, and the presence of other reagents . Furthermore, the compound’s stability can be influenced by factors such as light, heat, and moisture. Therefore, it is typically stored at room temperature in a dry environment .
特性
IUPAC Name |
methyl 2-(4-bromophenyl)sulfonylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c1-14-9(11)6-15(12,13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEVNTZDQZVZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872027 | |
| Record name | Methyl [(4-bromophenyl)sulfonyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50397-65-4 | |
| Record name | Methyl 2-[(4-bromophenyl)sulfonyl]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50397-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [(4-bromophenyl)sulfonyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




